Flavianate

説明

Historical Context and Evolution of Academic Understanding

The history of flavianic acid is intertwined with the broader development of organic chemistry and analytical techniques. Its discovery and subsequent applications reflect the evolving methods for isolating, identifying, and utilizing complex organic molecules.

Early Discoveries and Isolation of Flavianic Acid

The discovery of flavianic acid is attributed to German biochemist Albrecht Kossel. Kossel, known for his work on the chemical composition of nucleic acids for which he received the Nobel Prize in 1910, also conducted research into the composition of proteins, specifically protamines and histones. wikipedia.org It was during these investigations into protein components that flavianic acid was discovered. wikipedia.org

Historical Role in Analytical Chemistry Development

Flavianic acid gained historical significance in analytical chemistry, particularly in the fractionation and analysis of basic amino acids. In the early 20th century, it was utilized to precipitate basic amino acids from crude protein extracts. scielo.brscielo.brscielo.br This application was valuable for sample purification and for developing diets specifically lacking in certain amino acids like lysine (B10760008) and histidine. scielo.br The ability of flavianic acid to bind to proteins, leading to co-precipitation in acidic solutions, was a key property exploited in these early analytical methods. scielo.brscielo.br This process involved the formation of a complex between the protein and multiple dye molecules, leading to reversible denaturation and enabling protein fractionation. scielo.brscielo.br

Evolution of Research Paradigms for Naphthalene (B1677914) Derivatives

Flavianic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. The study of naphthalene derivatives has a long history, dating back to its initial isolation from coal tar in the early 19th century. ijrpr.comwikipedia.org Michael Faraday determined naphthalene's chemical formula in 1826, and its fused benzene (B151609) ring structure was later proposed and confirmed in the latter half of the 19th century. wikipedia.org

Research paradigms for naphthalene derivatives have evolved significantly over time. Initially focused on isolation from natural sources like coal tar and understanding basic structural properties, the field expanded to include the synthesis of various derivatives and the exploration of their diverse applications. ijrpr.comwikipedia.org Naphthalene derivatives have found uses in various industries, including as intermediates in the production of plastics, paints, pharmaceuticals, and dyes. ijrpr.comwikipedia.org The study of these compounds has also extended to exploring their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. ekb.egresearchgate.net Flavianic acid, as a functionalized naphthalene derivative, fits within this broader research context, representing an early example of a synthetic naphthalene compound utilized for specific chemical and biochemical applications.

Nomenclature and Chemical Classification within Organic Reagents

Understanding the nomenclature and chemical classification of flavianic acid is essential for accurately describing its structure and properties within the field of organic chemistry.

Systematic and Common Nomenclatures of Flavianic Acid

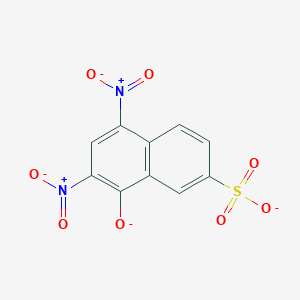

Flavianic acid has both systematic and common names. The systematic IUPAC name for flavianic acid is 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid. nih.govnist.gov This name clearly indicates the positions of the functional groups (hydroxyl, nitro, and sulfonic acid) on the naphthalene ring structure.

Common names and synonyms for flavianic acid include 2,4-Dinitro-1-naphthol-7-sulfonic acid and 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid. nih.govlookchem.comnist.gov Its disodium (B8443419) salt is widely known by the common name Naphthol Yellow S. nih.govlookchem.comwikipedia.orgdrugfuture.com Other synonyms for the disodium salt include Acid Yellow 1, Food Yellow 1, and C.I. 10316. wikipedia.orgdrugfuture.comszabo-scandic.com

Classification as a Functionalized Naphthol and Disulfonic Acid

Flavianic acid is classified as a functionalized naphthol and a disulfonic acid derivative of naphthalene. nih.gov The presence of the hydroxyl group (-OH) on the naphthalene ring at the 8-position classifies it as a naphthol derivative. nih.gov Naphthols are hydroxyl derivatives of naphthalene. researchgate.net

Furthermore, flavianic acid contains a sulfonic acid group (-SO₃H) at the 2-position and two nitro groups (-NO₂) at the 5 and 7 positions of the naphthalene ring. nih.gov The presence of the sulfonic acid group leads to its classification as a naphthalenesulfonic acid. nih.govlookchem.com While the name "disulfonic acid" might suggest two sulfonic acid groups, in the context of flavianic acid's classification, it emphasizes the presence of the sulfonic acid functionality along with other acidic groups (like the phenolic hydroxyl, which can exhibit acidic properties). More precisely, it is a sulfonic acid with additional nitro and hydroxyl substituents. The combination of these functional groups contributes to its properties, including its acidity and its ability to interact with proteins and act as a dye.

Structure

3D Structure

特性

IUPAC Name |

5,7-dinitro-8-oxidonaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJEPASRCXVCB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N2O8S-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Flavianic Acid and Its Chemical Derivatives

Synthesis of Flavianic Acid (1-Naphthol-2,4-disulfonic acid)

Flavianic acid is systematically named 8-hydroxy-5,7-dinitro-2-naphthalenesulfonic acid. nih.govguidechem.comchemeo.com Its synthesis typically begins with a sulfonation reaction.

Sulfonation of naphthols, such as 1-naphthol (B170400), can lead to mixtures of sulfonic acids, including monosulfonic acids and disulfonic acids, depending on the reaction conditions. google.comresearchgate.net Achieving the desired sulfonation pattern to obtain flavianic acid requires careful control of factors such as the sulfonating agent, temperature, and solvent.

Studies on the sulfonation of 1- and 2-naphthol (B1666908) with sulfur trioxide in nitromethane (B149229) have shown that the product distribution is influenced by the ratio of SO₃ to the substrate and the reaction temperature. researchgate.netresearchgate.net For instance, the reaction of 1-naphthol with 1.0 mol-equiv of SO₃ yields a mixture of 2- and 4-sulfonic acids, with the relative amount of the 2-isomer increasing with temperature. researchgate.netresearchgate.net Using excess SO₃ (e.g., 4.0 mol-equiv) can lead to the formation of disulfonic acids and other polysulfonated products. researchgate.netresearchgate.net

The use of inert solvents like acetic acid, tetrachloroethane, benzene (B151609), nitrobenzene, or halogenated organic solvents can help reduce polysulfonation during the sulfonation of 1-naphthol. google.comgoogle.com However, even with these solvents, mixtures of isomeric monosulfonic acids are often obtained. google.comgoogle.com Optimizing conditions, such as temperature and the addition rate of the sulfonating agent, is crucial for maximizing the yield of specific isomers like 1-naphthol-4-sulfonic acid and minimizing unwanted byproducts like 1-naphthol-2-sulfonic acid and 1-naphthol-2,4-disulfonic acid. google.comgoogle.com

Purification of intermediates in the synthesis of flavianic acid, such as various naphtholsulfonic acids, is often necessary to obtain the desired product in high purity. Techniques like fractional salting out from aqueous solutions can be employed to separate isomeric sulfonic acids. google.com

For example, in the preparation of 1-naphthol-4-sulfonic acid, filtration of the reaction mixture at elevated temperatures (e.g., >50°C) after sulfonation in a suitable solvent can help separate the desired product from the mother liquor containing impurities. google.comgoogle.com Rinsing the filter cake with the solvent further aids in removing the mother liquor. google.comgoogle.com Drying the filter cake yields the solid sulfonic acid, though it may still contain small percentages of isomeric impurities. google.comgoogle.com

Another purification approach for sulfonic acids involves dissolving the crude product and re-salting it out multiple times. orgsyn.org This process can significantly improve purity, although multiple recrystallizations may be needed. orgsyn.org

For other organic acids, purification methods can include two-stage precipitation procedures, sometimes followed by treatment with activated charcoal to remove contaminants. mdpi.com

Sulfonation Reactions and Optimization of Reaction Conditions

Preparation of Flavianate Salts

Flavianic acid, being a strong acid, readily forms salts with various cations. caltech.edu The disodium (B8443419) salt, Naphthol Yellow S, is a well-known example. nih.govguidechem.comdrugfuture.comcymitquimica.com

Metal flavianates can be prepared by reacting flavianic acid with appropriate metal compounds or salts. The formation of salts is a common method for isolating and purifying sulfonic acids, as the salts are often less hygroscopic and easier to handle than the free acids. caltech.edu Alkali metal salts, such as sodium this compound, are generally soluble in water. caltech.edu

The preparation of metal salts, including those of cobalt and nickel, often involves precipitation from solution. For instance, in the context of metal recovery, processes involving the precipitation of metal compounds like xanthates or hydroxides are used to separate and purify metals like nickel and cobalt. mdpi.commdpi.comresearchgate.net While these examples pertain to general metal salt preparation and separation, the principle of reacting metal ions in solution with an appropriate counterion (this compound in this case) to form a precipitate or crystalline solid is applicable to the synthesis of metal flavianates.

Ammonium this compound can also be formed. The interaction between sulfonic acids and amino acids, for example, can lead to the formation of crystalline salts, including diflavianates. caltech.eduoregonstate.eduscispace.com This highlights the ability of flavianic acid to form salts with nitrogen-containing bases like ammonia (B1221849) or amino groups.

Multiple recrystallizations may be necessary to achieve high purity, particularly if the initial product is a mixture of the salt and the free acid. orgsyn.org The choice of solvent system is crucial for effective crystallization, and techniques like vapor diffusion or reactant diffusion can be employed, especially for smaller quantities of material or complexes. unifr.ch

Methodologies for Generating Metal Flavianates (e.g., Cobalt, Nickel, Ammonium)

Synthesis of Flavianic Acid Derivatives

Flavianic acid can serve as a building block for the synthesis of various derivatives. Its structure contains functional groups (hydroxyl, nitro, sulfonic acid) that can undergo further chemical transformations. lookchem.com

While specific detailed synthetic routes for a wide range of flavianic acid derivatives are not extensively detailed in the provided search results, the general chemical properties of flavianic acid suggest potential reactions. The presence of nitro groups allows for potential reduction reactions. The sulfonic acid group can be involved in salt formation or other reactions typical of sulfonic acids. The hydroxyl group can undergo etherification or esterification.

Flavianic acid itself is considered an intermediate in the synthesis of various organic compounds and dyes. lookchem.com Its use in the manufacturing of yellow dyes is noted. lookchem.com The synthesis of other aromatic sulfonic acids and their use in forming salts with amino acids illustrates the broader context of preparing derivatives of such compounds. caltech.edu Furthermore, the synthesis of other flavylium (B80283) derivatives with modified substitution patterns highlights the potential for creating a range of related structures with different properties and applications. nih.gov

Chemical Modifications on the Naphthalene (B1677914) Ring System

Chemical modifications on the naphthalene ring system of flavianic acid and its derivatives can lead to compounds with altered properties and applications. The naphthalene core provides a scaffold for various functional group introductions or transformations. For instance, related naphthalenesulfonic acid derivatives, such as 2-naphthol-6-sulfonic acid, can undergo reactions like esterification and the formation of diazonium salts. smolecule.com The introduction of sulfonic acid groups itself is a chemical modification that enhances water solubility and reactivity. cymitquimica.comsolubilityofthings.comsmolecule.com

While direct modifications specifically on the flavianic acid naphthalene ring system (beyond its synthesis) are not extensively detailed in the provided information, studies on other substituted naphthalenesulfonic acids offer insights into potential reaction pathways. For example, nitration of Tobias acid (2-naphthylamine-1-sulfonic acid) can occur at the 5- and 8- positions. google.com The presence of the nitro and hydroxyl groups on the flavianic acid structure influences its reactivity and the types of modifications that can be performed.

Synthesis of Novel this compound Esters and Amides for Research Applications

The formation of esters and amides of flavianic acid involves reactions with the sulfonic acid group or potentially the hydroxyl group. Flavianic acid has been used to prepare this compound salts of various compounds, which can be useful for their isolation, purification, or characterization. wikidot.comscispace.comresearchgate.netebm-journal.org

Research has demonstrated the preparation of flavianates of amino-ethyl phosphate (B84403), both synthetic and derived from biological sources. scispace.com These flavianates were characterized by their melting points and elemental analysis. scispace.com

| Compound | Melting Point (°C) | Analysis Performed |

| This compound of phosphoric ester | 223 | Nitrogen, Phosphorus, Flavianic acid scispace.com |

| This compound of amino-ethyl phosphate (synthetic) | 225 | Nitrogen, Phosphorus, Flavianic acid scispace.com |

The synthesis of this compound esters and amides for specific research applications often involves coupling reactions. While the provided text does not detail the synthesis of a wide range of novel this compound esters and amides, the formation of this compound salts highlights the potential for creating such derivatives. For example, this compound has been used to form a crystalline derivative with aspartic acid derivatives. researchgate.net

The synthesis of amides in general can be achieved through various methods, including the reaction of carboxylic acids or their derivatives with amines. researchgate.netgoogle.com Ester synthesis typically involves the reaction of a carboxylic acid with an alcohol, often catalyzed by an acid. smolecule.comuakron.edu Applying these general methodologies to flavianic acid, reacting the sulfonic acid group (or a modified form of it) with alcohols or amines could yield this compound esters or amides.

Derivatization for Enhanced or Modified Chemical Reactivity

Derivatization of flavianic acid can be undertaken to enhance or modify its chemical reactivity for specific applications. The introduction of functional groups or modification of existing ones can alter properties such as solubility, acidity, and reactivity towards other molecules.

For instance, the sulfonic acid group in flavianic acid contributes to its strong acidic properties and water solubility. cymitquimica.comsolubilityofthings.com Modifications to this group, such as esterification or formation of salts other than the disodium salt, would impact these properties. The nitro groups are electron-withdrawing and influence the acidity of the hydroxyl group and the reactivity of the naphthalene ring towards nucleophilic attack.

Flavianic acid's ability to form precipitates with organic bases has been utilized for the isolation and purification of various compounds, including amino acids and biologically active substances. orgsyn.orgscielo.brchembk.com This precipitation is a form of derivatization that facilitates separation. For example, flavianic acid has been used to precipitate arginine from protein hydrolysates. orgsyn.org

Research has also explored the interaction of flavianic acid with proteins, demonstrating a time-dependent binding mode to trypsin in acidic media. scielo.br This interaction, which can lead to coprecipitation, is influenced by the aromatic nature of the naphthalene ring and the presence of the charged sulfonic acid group. scielo.br This highlights how the inherent chemical structure of flavianic acid dictates its interactions and potential for derivatization in complex systems.

Derivatization strategies are also employed in analytical chemistry to enhance detection or separation. While not specific to flavianic acid, derivatization of primary amines with reagents like o-phthalaldehyde (B127526) is a common technique to create fluorescent derivatives for improved detectability. researchgate.net Such approaches could potentially be applied to modified this compound structures containing amine groups.

The formation of this compound salts, as discussed earlier, is a key derivatization method that has been historically important for the isolation and characterization of various organic bases. wikidot.comscispace.comresearchgate.netebm-journal.orgorgsyn.org The crystalline nature of many flavianates facilitates purification through recrystallization. scispace.comorgsyn.org

Structural Characterization and Advanced Theoretical Investigations of Flavianates

Crystallographic Studies of Flavianate Salts and Complexes

X-ray Diffraction Analysis for Single Crystal Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal, the electron density can be mapped, revealing the positions of atoms and their connectivity. wdh.ac.idacs.org This method is applicable to both simple inorganic solids and complex macromolecules, provided suitable single crystals can be obtained. fda.govresearchgate.net

While detailed single-crystal X-ray diffraction data specifically for various this compound salts and complexes is not extensively detailed in readily available public snippets, the technique has been successfully applied to related sulfonic acid derivatives and has been mentioned in the context of studying flavianic acid compounds. For instance, the crystal and molecular structure of phenol-2,4-disulfonic acid dihydrate, a related compound, was determined by X-ray structure analysis, revealing a monoclinic crystal system with space group P21. researchgate.netresearchgate.net The application of XRD to flavianic acid dihydrate has also been noted. researchgate.net The power of single-crystal XRD lies in its ability to provide a complete structure, including the arrangement of molecules within the crystal. fda.gov

Crystal Packing and Intermolecular Interactions in this compound Lattices

In the crystal structure of flavianic acid hydroxonium salt, a 2D hydrogen bond network has been identified. researchgate.net Intermolecular O—H⋯O and C—H⋯O hydrogen bonds contribute to the crystal packing. researchgate.net Additionally, π–π interactions have been suggested to play a role in stabilizing the structure. researchgate.net Understanding these interactions is crucial for predicting and explaining the physical properties of this compound materials. Computational methods can complement experimental crystallographic data to quantify the contribution of different intermolecular interactions to the lattice energy. rsc.org

Polymorphism and Solvatomorphism in this compound Structures

Polymorphism refers to the ability of a substance to exist in different crystalline forms, each with the same elemental composition but distinct crystal structures. Solvatomorphism is a related phenomenon where different crystal structures are formed by the inclusion of solvent molecules within the crystal lattice, leading to variations in elemental composition compared to the anhydrous form. mdpi.com These different solid forms can exhibit distinct physical properties, such as melting point, solubility, and spectroscopic characteristics.

While the general concepts of polymorphism and solvatomorphism are well-established in crystallography mdpi.com, specific detailed studies on the different polymorphic or solvatomorphic forms of this compound salts or complexes are not prominently featured in the provided search results. The existence of flavianic acid dihydrate chemicalbook.commdpi.com suggests the potential for solvatomorphism in this compound compounds, where water molecules are incorporated into the crystal structure. Further crystallographic investigations would be necessary to fully explore the polymorphic and solvatomorphic landscape of flavianates.

Advanced Spectroscopic Characterization of this compound Species

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of this compound, allowing for the identification of functional groups, analysis of bonding, and study of electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These vibrations are characteristic of specific functional groups and chemical bonds, providing a molecular fingerprint that can be used for identification and structural analysis. researchgate.netnih.govamericanpharmaceuticalreview.com FT-IR is based on the absorption of infrared light by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy is based on the inelastic scattering of light by molecular vibrations that cause a change in polarizability. nih.gov These techniques are often complementary, providing different but equally valuable information. researchgate.netebi.ac.uk

Vibrational spectroscopy has been applied to flavianic acid and its salts. IR spectra of this compound derivatives have shown characteristic bands. For example, the IR spectrum of indospicine (B103619) this compound displayed bands at 3420, 3290, 3100, 2060, 1690, 1630, 1510, and 1420 cm⁻¹. publish.csiro.au In metal complexes of Naphthol yellow S (disodium this compound), changes in the vibrational frequencies of coordinated functional groups such as νSO3-, νNO2, νS-O, νC-N, and νOH have been observed in the infrared spectra, indicating the involvement of these groups in coordination to the metal center. jocpr.com FT-IR and Raman spectroscopy have also been used in the study of related sulfonic acid dihydrates, providing insights into O-H stretching vibrations and hydrogen bonding. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, measures the absorption of light by a substance as a function of wavelength. This technique provides information about electronic transitions within the molecule, which are typically associated with chromophores (groups that absorb light). mdpi.com Fluorescence spectroscopy is a type of emission spectroscopy that measures the light emitted by a substance after it has been excited by absorbing light. researchgate.net This technique is highly sensitive and can provide information about the electronic excited states and the local environment of a fluorescent molecule. researchgate.netamericanpharmaceuticalreview.com

UV-Vis spectroscopy has been employed to study flavianic acid, particularly in the context of its interactions with proteins, where changes in the absorption spectrum can indicate binding. ebi.ac.uknih.govscielo.br UV-Vis spectra of Naphthol yellow S (disodium this compound) are available. jocpr.comnih.gov While specific detailed UV-Vis absorption and fluorescence emission maxima for various this compound salts and complexes are not consistently provided in the search results, studies on related flavin-binding proteins highlight that flavins, which share some structural features and electronic properties with this compound, exhibit characteristic absorption and fluorescence spectra, typically with emission maxima in the blue-green region. nih.govnih.gov The spectroscopic properties of such compounds are known to be sensitive to their environment. nih.gov

Table 1: Selected Vibrational Spectroscopy Data for Flavianates and Related Compounds

| Compound | Technique | Key Bands (cm⁻¹) | Assignment/Notes | Source |

| Indospicine this compound | IR | 3420, 3290, 3100, 2060, 1690, 1630, 1510, 1420 | Mentioned bands | publish.csiro.au |

| This compound of amino sugar derivative | IR | 1673, 1655 (sh) | Monosubstituted guanidine | oup.com |

| Naphthol yellow S (Disodium this compound) complexes with metals | IR | Affected frequencies of νSO3-, νNO2, νS-O, νC-N, νOH | Involvement in metal coordination | jocpr.com |

| Phenol-2,4-disulfonic acid dihydrate | IR | ~3412 | OH stretching vibrations of phenol (B47542) group | researchgate.netresearchgate.net |

| Phenol-2,4-disulfonic acid dihydrate | IR | ~2700 | νs, as (H3O+) influenced by short H-bonds | researchgate.net |

Table 2: Selected Electronic Spectroscopy Information

| Compound | Technique | Observed Features | Notes | Source |

| Flavianic acid | UV-Vis | Changes in absorption spectrum upon protein binding | Used to study interactions | ebi.ac.uknih.govscielo.br |

| Naphthol yellow S | UV-Vis | Spectra available | Electronic transitions | jocpr.comnih.gov |

| Flavin-binding proteins (related to this compound) | UV-Vis, Fluorescence | Characteristic absorption and fluorescence spectra; emission ~486-512 nm (for some variants) | Highlights potential spectroscopic behavior of related flavin compounds | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For this compound and related compounds, NMR can provide detailed information about the chemical environment of hydrogen and carbon atoms, aiding in the confirmation of their molecular structure.

While comprehensive, assigned NMR spectra specifically for the isolated this compound anion are not extensively detailed in readily available public literature, some studies involving this compound salts provide relevant spectral data. For instance, the ¹H NMR spectrum of NMA-flavianate (NG-Methyl-L-Arginine this compound) in D₂O has been reported, showing characteristic chemical shifts that correspond to the protons in the molecule. Observed signals for NMA-flavianate include peaks at δ 1.65 (multiplet, 2H), 1.82-1.95 (multiplet, 2H), 1.88 (singlet, 3H), 2.79 (singlet, 3H), 3.21 (triplet, J=6.9 Hz, 2H), and 3.73 (triplet, J=6.0 Hz, 1H) nih.gov. These shifts provide insights into the connectivity and neighboring functional groups within the NMA-flavianate structure.

In other instances, the identity of synthetic this compound compounds has been confirmed by comparing their Infrared (IR) and NMR spectra with those of natural specimens, indicating the superposability of their spectral characteristics uni.lu. Public databases also list the availability of ¹H and ¹³C NMR spectra for flavianic acid dihydrate and sodium this compound (Naphthol Yellow S), which are accessible for detailed structural analysis wikipedia.orgepa.gov. These spectroscopic data are crucial for verifying the presence and arrangement of atoms in the this compound structure and its various salt forms.

Mass Spectrometry Techniques for this compound and its Adducts

Mass Spectrometry (MS) techniques are essential for determining the molecular weight of a compound and gaining structural information through the analysis of fragmentation patterns. For this compound and its adducts, MS can help confirm the molecular formula and identify fragments that provide clues about the molecule's substructures.

Electron ionization (EI) mass spectrum data for flavianic acid (the protonated form of this compound) is available, providing information on characteristic ions observed upon ionization and fragmentation. The NIST database lists EI-MS data for flavianic acid, with prominent peaks observed at m/z 314 (corresponding to the molecular ion of flavianic acid) and m/z 237 ebi.ac.ukfishersci.pt. These m/z values and their relative abundances in the spectrum are indicative of the mass of the molecule and the ions formed during fragmentation in the mass spectrometer.

While specific studies detailing the formation and analysis of adducts of the isolated this compound anion using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are not widely reported in the provided search results, MS is a common technique for analyzing polar and ionic compounds. ESI-MS is known to produce various adduct ions, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, depending on the polarity and the presence of different ions in the sample matrix wikipedia.orgebi.ac.uknih.govchemicalbook.com. The analysis of such adducts, alongside fragmentation patterns obtained from tandem MS experiments, can provide further confirmation of the this compound structure and its interactions with other molecules. Studies involving this compound as a counter anion in the analysis of other compounds, such as indospicine monothis compound, demonstrate the utility of MS in characterizing salts involving the this compound anion, although the focus in such cases is often on the fragmentation of the cation wikipedia.org.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, as well as molecular modeling and simulation, play a vital role in understanding the electronic structure, properties, and reactivity of chemical compounds. These methods can complement experimental studies by providing insights at the molecular level.

Quantum Chemical Calculations (DFT, Ab Initio) on this compound Anion

Quantum chemical calculations, including DFT and ab initio methods, can be applied to study the electronic structure, optimized geometry, charge distribution, and relative energies of the this compound anion. These calculations can provide a deeper understanding of the anion's intrinsic properties.

While extensive studies specifically focused on detailed DFT or ab initio calculations of the isolated this compound anion were not prominently found in the search results, these methods are widely used to investigate the properties of various organic anions and sulfonic acids uni.lursc.orgnih.govunacademy.commpg.denih.govnist.govcapes.gov.bruwm.edu.pl. Studies on related sulfonic acid anions and their interactions with counterions or solvent molecules demonstrate the applicability of these computational techniques to systems similar in nature to this compound. For example, ab initio calculations have been used to study sulfonic acid hydrates, including a mention of "Flavianic Acid Hydroxonium Salt," suggesting that computational investigations into protonated or associated forms of this compound may exist. DFT calculations are also commonly employed to predict molecular and electronic structures, as well as spectroscopic parameters, for complex organic molecules uwm.edu.pl. Applying these methods to the this compound anion could yield valuable data on its stability, reactivity, and electronic transitions.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, can be used to study the behavior of the this compound anion in various environments, including its interactions with solvent molecules, ions, or biological macromolecules. These simulations can provide dynamic insights into the anion's conformational flexibility, diffusion, and binding mechanisms.

While detailed molecular simulations focused solely on the this compound anion itself were not extensively found, studies investigating the interaction of this compound with proteins, such as trypsin, highlight the relevance of understanding its molecular interactions unacademy.com. These studies, although primarily kinetic and equilibrium-based, suggest that this compound binds to proteins through mechanisms likely involving coulombic attraction and potentially other non-covalent forces, which could be further explored using molecular modeling and simulation. Molecular dynamics simulations are widely applied to study the interactions of small molecules and anions with proteins and in different solution environments, providing insights into binding modes, conformational changes, and the nature of intermolecular forces mpg.de. Applying these techniques to this compound could elucidate the specific details of its interactions in various chemical and biological systems.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be used to predict spectroscopic parameters (such as UV-Vis, IR, and NMR spectra) and explore potential reaction pathways for the this compound anion. These predictions can assist in the interpretation of experimental spectra and the understanding of the anion's reactivity.

Quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), are commonly used to predict electronic excitation energies and vibrational frequencies, which can be compared with experimental UV-Vis and IR spectra, respectively uwm.edu.pl. Similarly, computational methods can predict NMR chemical shifts, aiding in the assignment of experimental NMR signals uwm.edu.pl. While specific predicted spectroscopic parameters for the isolated this compound anion were not found in the provided results, the application of these methods to this compound is theoretically feasible and could provide valuable data for spectral characterization.

The prediction of reaction pathways involves identifying possible chemical transformations a molecule can undergo and calculating the energy barriers associated with these reactions nih.govnih.gov. While flavianic acid and its salts have been noted for their reactivity in certain contexts, such as forming ion-association compounds or undergoing thermal decomposition, detailed computational predictions of general chemical reaction pathways specifically for the this compound anion were not identified. However, computational tools and methodologies exist for exploring potential reaction mechanisms and predicting the feasibility of different transformations for organic anions. Applying these tools to this compound could provide insights into its potential degradation pathways or reactions with other chemical species.

Reactivity and Coordination Chemistry of the Flavianate Ligand

Acid-Base Equilibria and Protonation States of Flavianic Acid

Flavianic acid is a strong acid due to the presence of the sulfonic acid group, which is typically fully dissociated in aqueous solutions. The molecule also contains a phenolic hydroxyl group and nitro groups, which influence its electronic structure and acidity.

Determination of Dissociation Constants (pKa) and Solution Behavior

The acidity of flavianic acid is primarily determined by the sulfonic acid group and the phenolic hydroxyl group. While the sulfonic acid group is strongly acidic, the phenolic proton has a measurable pKa. Predicted pKa values for flavianic acid indicate a very low pKa for the sulfonic acid proton and a pKa around -0.38 ± 0.40 for another acidic proton, likely associated with the highly activated phenolic group chemicalbook.comlookchem.comchembk.comchembk.com. The presence of electron-withdrawing nitro groups at positions 5 and 7 significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted naphthols ijcps.org.

In aqueous solution, flavianic acid exists in different protonation states depending on the pH. At very low pH, the sulfonic acid group is deprotonated, and the phenolic group may be protonated. As the pH increases, the phenolic proton dissociates, leading to the formation of the flavianate anion. The this compound anion carries a negative charge from both the sulfonate group and the deprotonated hydroxyl group.

Influence of pH on this compound Species Distribution and Reactivity

The distribution of flavianic acid species (protonated and deprotonated forms) is highly dependent on pH, as dictated by the relevant pKa values. At pH values significantly below the phenolic pKa, the phenolic group remains largely protonated. As the pH approaches and exceeds the phenolic pKa, the concentration of the this compound anion increases. This change in protonation state significantly impacts the reactivity of this compound, particularly its ability to interact with positively charged species like metal ions and proteins researchgate.netscielo.brscielo.br. The negatively charged this compound anion is the species primarily involved in complex formation with metal cations.

Metal Ion Complexation with this compound

The this compound anion acts as a ligand, capable of coordinating with metal ions. This complexation is influenced by factors such as the stoichiometry of the reaction, the stability of the resulting complexes, and the specific coordination modes adopted by the this compound ligand.

Stoichiometry and Stability Constants of Metal-Flavianate Complexes

Studies on the interaction of this compound with various species, including proteins, suggest the formation of complexes with specific stoichiometries researchgate.netscielo.br. For instance, the interaction of this compound with trypsin has indicated the formation of a 1:1 trypsin-flavianate complex at initial saturation, with the possibility of additional this compound molecules binding at higher concentrations researchgate.netscielo.br. The stoichiometry of metal-ligand complexes can be determined using methods such as the method of continuous variations (Job's method) or the mole-ratio method, often monitored spectrophotometrically libretexts.orgchemrj.orgnih.govrsc.org.

The stability of metal-flavianate complexes is quantified by stability constants (also known as formation constants). These constants reflect the equilibrium between the metal ion, the ligand, and the formed complex in solution nist.govscispace.comsioc-journal.cn. Higher stability constant values indicate a greater tendency for the complex to form and remain intact. While specific stability constants for this compound with a wide range of metal ions are not extensively detailed in the provided search results, the principle of stability constants is fundamental to understanding the thermodynamics of metal-ligand interactions scispace.commdpi.comrsc.org. The stability of metal complexes is influenced by the nature of both the metal ion and the ligand, including chelating effects scispace.com.

Mechanistic Studies of Complex Formation and Ligand Exchange Reactions

Mechanistic studies explore the pathways and kinetics of metal-flavianate complex formation and subsequent ligand exchange reactions. The interaction between this compound and proteins, which can involve complex formation with metal centers within the protein or electrostatic interactions, has been studied to understand the binding mechanisms researchgate.netscielo.brscielo.brsemanticscholar.orgresearchgate.net. These studies have revealed time-dependent binding processes and conformational changes induced by this compound binding scielo.brsemanticscholar.orgresearchgate.net. While direct mechanistic studies focusing solely on simple metal-flavianate complexes are not detailed in the search results, the principles governing ligand exchange and complex formation reactions with other ligands and metal ions are well-established in coordination chemistry rsc.org.

Precipitation Reactions Involving this compound

This compound's ability to form insoluble complexes with certain substances, notably basic amino acids and proteins, has been historically significant. This property is rooted in the electrostatic interactions between the negatively charged this compound anion and positively charged functional groups on other molecules.

The precipitation of substances by ionic dyes like this compound involves a complex interplay of thermodynamic and kinetic factors. The ability of ionic dyes to precipitate proteins is well-established, with the process amenable to thermodynamic treatment based on the mass action law applied to multiple equilibria fishersci.pt. While specific detailed kinetic and thermodynamic parameters solely focused on this compound precipitation of isolated compounds are not extensively detailed in the provided search results, studies investigating the interaction of this compound with proteins like trypsin, which precedes co-precipitation, offer insights into the initial binding events that drive the precipitation process ebi.ac.uk. General principles of precipitation kinetics involve nucleation and particle growth, influenced by factors such as supersaturation, temperature, and mixing. Thermodynamic considerations dictate the saturation conditions under which precipitation is favorable.

Solution conditions play a crucial role in this compound precipitation. Synthetic dyes, including this compound, are known to cause selective co-precipitation of complexes in acid aqueous solutions fishersci.ptebi.ac.uk. This co-precipitation process is often associated with reversible denaturation of macromolecules fishersci.ptebi.ac.uk. The interaction of this compound with proteins like trypsin is significantly influenced by pH, with the interaction maximized at pH 3.0 in studied cases ebi.ac.uk.

Co-precipitation with synthetic dyes can be utilized as an alternative method for protein fractionation fishersci.ptebi.ac.uk. The formation of dye bridges, potentially facilitated by the large aromatic area of the this compound naphthalene (B1677914) ring, is suggested to enhance the initial co-precipitation process fishersci.pt. The events leading to co-precipitation, particularly in protein systems, can involve a time-dependent, two-step binding mechanism influenced by incubation periods fishersci.pt.

A key characteristic of precipitation induced by synthetic dyes like this compound is its selectivity. These dyes bind to proteins, leading to the selective co-precipitation of complexes fishersci.ptebi.ac.uk. This selectivity forms the basis for using such dyes in protein fractionation techniques fishersci.ptebi.ac.uk.

The specificity of this compound's interaction with proteins is further highlighted by studies on its binding to trypsin. This compound acts as a competitive inhibitor of trypsin at pH 3.0, suggesting a specific interaction with the enzyme's active site. This competitive character points towards the specific binding of the first this compound molecule to His-57, which is the only positively charged residue at the active site of trypsin at this pH ebi.ac.uk. The strength and likely selectivity of the interaction are also suggested to be influenced by the aromatic surface area of the this compound ligand.

Influence of Solution Conditions and Co-precipitation Phenomena

Interactions with Organic and Biological Macromolecules (Non-Clinical)

Beyond simple precipitation, this compound engages in detailed interactions with organic and biological macromolecules, particularly proteins, influencing their structure and behavior.

Extensive research has investigated the binding of this compound (flavianic acid) to bovine trypsin, serving as a model system for dye-protein interactions fishersci.ptebi.ac.uk. These studies have employed techniques such as equilibrium dialysis and kinetic analysis fishersci.ptebi.ac.uk.

A notable finding is the description of a time-dependent, two-step binding mode of this compound to trypsin in acid media fishersci.pt. The initial step is proposed to involve hydration effects and conformational changes triggered by the binding of the first dye molecule fishersci.pt. This is followed by the binding of additional this compound anions, leading to more significant changes fishersci.pt.

Studies suggest an initial complex formation with a 1:1 stoichiometry between trypsin and this compound, with subsequent binding of additional dye molecules occurring at higher ligand concentrations fishersci.pt. As a competitive inhibitor of trypsin at pH 3.0, this compound exhibits a reported inhibition constant (Ki) of 99 µM ebi.ac.uk. The kinetic parameters for the substrate hydrolysis catalyzed by trypsin at pH 3.0 were determined as Km = 32 µM and kcat = 0.38/min ebi.ac.uk. The competitive nature of the inhibition strongly suggests a specific interaction of the first this compound molecule with the His-57 residue in the trypsin active site ebi.ac.uk.

Apparent dissociation constants for the binding of this compound to trypsin have been reported as 46 µM. The binding of this compound to trypsin has been characterized as entropy-driven, with a positive enthalpy value and an entropy change of +26.3 entropy units.

Table 1: Kinetic and Binding Parameters for this compound and Trypsin at pH 3.0

| Parameter | Value | Unit | Reference |

| Ki (this compound) | 99 | µM | ebi.ac.uk |

| Km (Substrate) | 32 | µM | ebi.ac.uk |

| kcat (Trypsin) | 0.38 | /min | ebi.ac.uk |

| Apparent Kd | 46 | µM | |

| Entropy Change (ΔS) | +26.3 | e.u. | |

| Enthalpy Change (ΔH) | Positive | kJ/mol |

The interaction of this compound with proteins like trypsin induces conformational changes in the macromolecule fishersci.pt. The initial binding events, particularly the binding of the first this compound molecule, are associated with hydration effects and conformational alterations fishersci.pt. As more this compound anions bind, rapid denaturation of the protein can occur fishersci.pt.

At higher ligand concentrations, the binding of additional this compound molecules leads to aggregation reactions and further transconformation in the protein, ultimately resulting in the observed co-precipitation phenomena fishersci.pt. The formation of dye bridges through the large aromatic areas of the this compound molecule is suggested to contribute to the enhancement of this initial co-precipitation fishersci.pt.

Prior to the co-precipitation step, an increase in the protein's secondary structures and an electro-constriction effect on trypsin have been observed. These changes suggest the formation of a stabilized structure resembling a ligand-induced molten globule-like state, which is considered a borderline event preceding co-precipitation. The process of saturation of binding sites on trypsin by this compound may involve a denaturation mechanism with a biphasic character.

Table 2: Proposed Steps in this compound-Induced Protein Precipitation

| Step | Description | Associated Phenomena |

| Initial Binding | Binding of the first this compound molecule to specific site(s). | Hydration effects, initial conformational changes. |

| Subsequent Binding | Binding of additional this compound anions. | Rapid denaturation, increased negative charge on protein. |

| Aggregation & Transconformation | Formation of protein-dye aggregates, further structural rearrangement. | Enhanced by dye bridges. |

| Co-precipitation | Formation of insoluble protein-flavianate complexes. | Occurs at higher ligand concentrations. |

This compound, also known by synonyms such as sodium this compound and Naphthol Yellow S, is an organic compound recognized for its distinct yellow coloration and historical use as a textile and food dye ebi.ac.uknih.gov. Chemically, this compound is the anionic form of flavianic acid, which is a derivative of 1-naphthol (B170400). Flavianic acid is formally named 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid, and its disodium (B8443419) salt corresponds to this compound ebi.ac.uknist.govnih.gov. The compound's structure features a naphthalene core substituted with nitro groups, a hydroxyl group, and a sulfonate group nist.govnih.gov. The presence of these functional groups, particularly the negatively charged sulfonate and deprotonated hydroxyl (phenoxide) groups depending on pH, and potentially the nitro groups, contributes to its chemical reactivity and its ability to engage in various interactions, especially in aqueous environments scielo.brchemsrc.com.

This compound functions as a ligand, capable of interacting with other chemical species, including metal ions and biological macromolecules. While the formation of discrete, well-defined coordination complexes with simple metal ions was not extensively detailed in the search results, the this compound anion's structure suggests potential coordination sites. These include the oxygen atoms of the sulfonate group, the oxygen atoms of the nitro groups, and the oxygen atom of the hydroxyl/phenoxide group scielo.br. The ability of organic molecules with similar functional groups to act as ligands and form coordination compounds with metal ions is well-established in chemistry nih.govevitachem.comrsc.org.

A significant aspect of this compound's reactivity discussed in the literature is its interaction with proteins. This compound has been historically utilized as a precipitant for basic amino acids and proteins nih.govchemsrc.comscielo.brebi.ac.uk. This application stems from its ability to bind to protein molecules, particularly in acidic conditions where proteins carry a net positive charge scielo.brchemsrc.com. The interaction leads to the formation of complexes that can become insoluble and precipitate out of solution nih.govchemsrc.comscielo.brebi.ac.uk.

Studies involving bovine β-trypsin and sodium this compound have provided insights into the nature of this interaction. This compound has been shown to act as a competitive inhibitor of trypsin at pH 3.0, suggesting that it binds to the enzyme's active site. chemsrc.com This competitive inhibition indicates that the this compound molecule competes with the substrate for binding to the same site on the enzyme. The catalytic residue His-57 in trypsin, which is positively charged at pH 3.0, is proposed as a potential binding site for the negatively charged this compound anion through coulombic attraction. scielo.brchemsrc.com This interaction highlights the role of electrostatic forces in the binding of this compound to proteins.

Studies on Intermolecular Forces in this compound-Macromolecule Systems

Research into the interaction between this compound and macromolecules, particularly proteins, has revealed the involvement of multiple intermolecular forces. These forces include electrostatic interactions, hydrogen bonding, and potentially hydrophobic and van der Waals interactions scielo.brscielo.brmdpi.comresearchgate.net.

Studies on the binding of this compound to trypsin have indicated a complex, time-dependent, two-step binding mode nih.govscielo.brebi.ac.ukmdpi.comnih.gov. The initial interaction appears to involve the binding of a limited number of this compound anions to the protein surface, likely driven by electrostatic attraction between the negatively charged sulfonate and phenoxide groups of this compound and positively charged residues on the protein, such as histidine nih.govscielo.brchemsrc.comresearchgate.net. This initial binding can induce conformational changes in the protein ebi.ac.uknih.govscielo.brebi.ac.uknih.gov.

Experimental techniques such as equilibrium dialysis, equilibrium gel filtration, and various spectroscopic methods (visible, UV, circular dichroism, fluorescence spectroscopy) have been employed to study these interactions and determine binding parameters ebi.ac.uknih.govscielo.brmdpi.comnih.govnih.gov. For instance, equilibrium gel filtration studies investigating the binding of sulfonic dyes, including this compound, to trypsin in acidic media determined apparent dissociation constants. The apparent dissociation constant for this compound binding to trypsin was reported as 46 µM. researchgate.net

The binding of this compound to proteins is not solely driven by a single type of force but rather a combination of interactions. Electrostatic forces play a crucial role, especially in the initial binding to charged residues. Hydrogen bonding can occur between the hydroxyl and nitro groups of this compound and suitable donor/acceptor groups on the protein. Hydrophobic interactions, arising from the aromatic naphthalene core of this compound, can also contribute to the binding, particularly at higher dye concentrations or in specific protein environments scielo.brmdpi.com. The interplay of these forces dictates the affinity, stoichiometry, and the resulting structural changes observed in the macromolecule upon this compound binding.

The study on this compound binding to trypsin at pH 3.0 reported kinetic parameters for the competitive inhibition. The inhibition constant (Ki) was determined to be 99 µM. chemsrc.com This value, along with the Michaelis-Menten parameters for the substrate hydrolysis (Km = 32 µM, kcat = 0.38/min), provides quantitative data on the interaction kinetics under those specific conditions chemsrc.com.

The time-dependent nature of this compound binding to trypsin, with pronounced binding observed after extended incubation periods (e.g., 42 hours), further underscores the complexity of the interaction, suggesting that structural rearrangements or slow association steps are involved nih.govscielo.brebi.ac.uknih.gov. The maximum molar ratio of this compound binding to trypsin was estimated to be close to seven under certain experimental conditions after 18 hours of incubation scielo.br.

These studies collectively highlight that the interaction between this compound and macromolecules is a multifaceted process governed by a combination of intermolecular forces, leading to specific binding events, conformational changes, and macroscopic phenomena like co-precipitation.

Analytical Research Applications of Flavianate

Gravimetric Analysis Methodologies

Gravimetric analysis is a fundamental quantitative analytical technique that involves determining the mass of a substance to quantify an analyte. aakash.ac.inuomustansiriyah.edu.iqbyjus.com The success of gravimetric methods, particularly precipitation gravimetry, hinges on the formation of a precipitate that is insoluble, pure, of known stoichiometry, and easily separable from the reaction mixture. aakash.ac.inuomustansiriyah.edu.iquobabylon.edu.iq Flavianate has been historically noted for its use as a precipitating agent for certain organic bases, including amino acids and peptides. scielo.brscielo.brszabo-scandic.com

Development and Optimization of Gravimetric Procedures for Specific Chemical Species

The development of gravimetric procedures utilizing this compound involves establishing specific conditions that favor the complete precipitation of the target analyte as a this compound salt or complex. Key parameters requiring optimization include pH, temperature, and the relative concentrations of the analyte and this compound. uomustansiriyah.edu.iquodiyala.edu.iq For example, this compound has been used in the precipitation of amino acids and peptides, typically under acidic conditions. scielo.brscielo.br Optimizing these parameters is crucial to ensure the precipitate is readily filterable and free from impurities. The particle size of the precipitate significantly impacts filterability and purity, with larger, crystalline precipitates being generally preferred in gravimetric analysis. uomustansiriyah.edu.iquobabylon.edu.iquodiyala.edu.iq While historical applications in precipitating amino acids and peptides exist scielo.brscielo.brszabo-scandic.com, detailed, modern gravimetric procedures for a broad range of specific chemical species using this compound were not extensively detailed in the provided information.

Studies on Interferences and Masking Agents in this compound-Based Gravimetry

Interferences in gravimetric analysis can occur when substances other than the analyte co-precipitate, leading to inaccurate mass measurements. gla.ac.in Research into this compound-based gravimetry would involve identifying potential interfering species within a sample matrix and developing strategies to mitigate their effects. Masking agents are substances added to selectively complex or react with interfering ions or molecules, preventing their participation in the precipitation reaction. nih.govnih.govdss.go.th Although the general principles of using masking agents in gravimetric analysis are established nih.govnih.govdss.go.th, specific studies detailing the application of particular masking agents to overcome interferences in this compound-based gravimetric determinations for various analytes were not prominently found in the provided search results. The co-precipitation of proteins with this compound in acidic solutions, driven by charge interactions, suggests that other charged species could potentially interfere with the precipitation of a specific analyte. scielo.br

Assessment of Accuracy and Precision in this compound Gravimetric Determinations

The accuracy and precision of an analytical method are paramount to its reliability. researchgate.net Accuracy refers to the closeness of a measured value to the true value, while precision indicates the reproducibility of measurements. researchgate.net Gravimetric analysis is recognized for its potential to provide highly accurate and precise results when executed meticulously, and it has historically played a significant role in determining fundamental constants like atomic masses with high precision. aakash.ac.inbyjus.comgla.ac.insolubilityofthings.comwikipedia.org Evaluating the accuracy and precision of gravimetric methods employing this compound would involve analyzing samples with known analyte concentrations and assessing the deviation and variability of the experimental results. researchgate.net Achieving high accuracy and precision in gravimetric determinations relies on factors such as ensuring complete precipitation, obtaining a pure precipitate, and performing accurate mass measurements. aakash.ac.inuomustansiriyah.edu.iquodiyala.edu.iqsolubilityofthings.com While the inherent accuracy and precision of gravimetric analysis are widely acknowledged aakash.ac.inbyjus.comgla.ac.insolubilityofthings.comwikipedia.org, specific quantitative data on the accuracy and precision of this compound-based gravimetric methods for particular analytes were not extensively available in the provided snippets.

Spectrophotometric Analytical Methods

Spectrophotometry is a widely used analytical technique that quantifies substances by measuring their ability to absorb or transmit light at specific wavelengths. scribd.com Many spectrophotometric methods rely on the formation of colored species through reactions between the analyte and a chromogenic reagent. ekb.egscielo.org.za this compound, being a colored compound itself (imparting a yellow color, as seen with Naphthol Yellow S) wikipedia.org, can be involved in spectrophotometric assays either as a direct chromophore or by participating in reactions that yield colored products or cause a change in its own absorbance spectrum.

Development of Spectrophotometric Assays for Chemical Quantification

The development of spectrophotometric assays utilizing this compound involves identifying and optimizing conditions under which a reproducible and measurable change in light absorption occurs upon interaction with the analyte. uomustansiriyah.edu.iqnih.govmcconline.org.in This may involve the formation of a new colored complex or a change in the absorbance characteristics of this compound itself. Optimization typically includes determining the optimal pH, the concentration of this compound, reaction time, and the analytical wavelength for measurement. researchgate.netnih.gov Spectrophotometric methods are commonly employed for the quantitative analysis of various compounds, such as flavonoids, which can form colored complexes with reagents like aluminum chloride, enabling their spectrophotometric determination. nih.govnih.govresearchgate.net this compound has been used as an electroactive material in potentiometric sensors for memantine (B1676192), based on the formation of an ion-association complex, indicating its ability to interact with certain organic molecules in a way that can be analytically exploited, although this specific application is not a direct spectrophotometric assay. researchgate.net Flavianic acid concentration itself can be determined spectrophotometrically by measuring its extinction coefficient. scielo.br

Elucidation of Chromogenic Reactions and Complex Formation for Analytical Purposes

A thorough understanding of the chromogenic reactions and the stoichiometry of the complexes formed between this compound and the analyte is fundamental to the successful development of spectrophotometric methods. uomustansiriyah.edu.iqscielo.org.za This involves investigating the reaction mechanism, determining the optimal conditions for color development, and establishing the quantitative relationship between the analyte concentration and absorbance, often described by the Beer-Lambert Law. scribd.com Techniques such as Job's method or the molar ratio method can be used to determine the stoichiometry of the formed complexes. scielo.org.zaresearchgate.net Research indicates that this compound can form ion-association complexes with certain organic cations, such as memantine, which is relevant for analytical applications like potentiometric sensing. researchgate.net The interaction of this compound with proteins, leading to co-precipitation in acidic environments, also involves complex formation driven by electrostatic interactions. scielo.br While detailed mechanisms of specific chromogenic reactions for spectrophotometric quantification of various analytes using this compound were not extensively provided in the search results, the principle of complex formation resulting in measurable color changes is a cornerstone of such analytical techniques.

Method Validation and Application in Trace Analysis

Method validation in analytical chemistry is a critical process to ensure that a method is reliable and fit for its intended purpose, especially for trace analysis where low concentrations of analytes are measured. demarcheiso17025.cominorganicventures.com While direct information on this compound's specific role in the validation of trace analysis methods is not extensively detailed in the search results, its use in forming ion pairs with various analytes suggests its potential as a precipitating agent or a component in detection systems for trace substances. For instance, flavianic acid was historically used to fractionate basic amino acids from crude protein extracts, aiming at sample purification, which can be a preliminary step in trace analysis of specific amino acids. semanticscholar.orgscielo.br The development of quantitative analysis methods for trace substances often involves chromatographic techniques, where this compound has shown utility. eurofins.com Method validation typically involves determining parameters such as detection limits, quantification limits, accuracy, and precision. demarcheiso17025.comeuropa.euresearchgate.net

Electrochemical Analytical Systems

This compound has been incorporated into electrochemical analytical systems, particularly in the development of ion-selective electrodes and in potentiometric titrations.

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the concentration of a specific ion in a solution. This compound has been utilized as an ion-exchange site in the development of liquid membrane and plasticized poly(vinyl chloride) (PVC) matrix membrane electrodes for the determination of various organic cations. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov

These electrodes function based on the selective complexation or ion-pairing between the target cation in the sample solution and the this compound anion embedded within the electrode membrane. This interaction generates a potential difference across the membrane, which is proportional to the logarithm of the analyte concentration, following the Nernst equation. researchgate.net

Studies have demonstrated the development of this compound-based ISEs for the determination of various compounds. For example, this compound has been used as a counter ion in PVC matrix membrane sensors for the determination of memantine hydrochloride. researchgate.netresearchgate.netekb.eg These sensors exhibited near-Nernstian responses and good selectivity over common interfering ions and excipients. researchgate.net

Another application involves the use of this compound in liquid membrane electrodes for the selective determination of nicotine (B1678760). acs.orgnih.gov These electrodes, using this compound among other counter anions, showed fast, stable, and near-Nernstian responses for nicotine over a specific concentration range and pH. acs.orgnih.gov

This compound has also been employed in the construction of plasticized PVC matrix-type tubocurarine (B1210278) ion-selective membrane electrodes. researchgate.netresearchgate.net These electrodes, based on the ion-associate species formed by the tubocurarine cation and this compound counter ion, exhibited linear responses and negligible interference from common organic and inorganic cations. researchgate.netresearchgate.net

Furthermore, procaine (B135) this compound has been used to prepare membranes for ion-selective electrodes for the analysis of procaine. wdh.ac.idchempedia.infounf.edu These electrodes showed a rectilinear response over a specific concentration range and were found suitable for analyzing pharmaceutical preparations. unf.edu

Performance characteristics of this compound-based ISEs, such as linear range, detection limit, response time, and selectivity, are typically evaluated according to IUPAC recommendations. researchgate.netresearchgate.netnih.gov

Here is a table summarizing some applications of this compound in ion-selective electrodes:

| Analyte | Electrode Type | Matrix/Solvent | Key Performance Characteristics | Citations |

| Memantine HCl | Potentiometric membrane sensor | Plasticized PVC | Near-Nernstian response, good selectivity, low detection limits, wide pH range. researchgate.net | researchgate.netresearchgate.netekb.eg |

| Nicotine | Liquid membrane electrode | Nitrobenzene | Fast, stable, near-Nernstian response, good selectivity over interfering cations. acs.orgnih.gov | acs.orgnih.gov |

| Tubocurarine | Plasticized PVC matrix membrane | PVC | Linear response, cationic Nernstian slope, negligible interference. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Procaine | PVC matrix membrane | PVC, DOP, THF | Rectilinear response, suitable for pharmaceutical analysis. wdh.ac.idchempedia.infounf.edu | wdh.ac.idchempedia.infounf.edu |

| Triamterene | Plastic membrane electrode | PVC | Nernstian slope, suitable for dosage form analysis. | |

| Cinnarizine | Polymeric matrix membrane sensor | Plasticized PVC | Fast, stable, near-Nernstian response, no interference from many cations. researchgate.net | researchgate.net |

This compound's ability to form ion pairs has also been exploited in potentiometric titrations and other sensing applications. Potentiometric titration involves monitoring the potential difference between an indicator electrode (often an ISE) and a reference electrode as a titrant is added. ekb.egmdpi.com When the titrant reacts with the analyte, the concentration of the analyte changes, which is reflected in the potential reading, allowing for the determination of the equivalence point.

This compound-based ISEs can serve as indicator electrodes in the potentiometric titration of the corresponding cations with which this compound forms stable ion pairs. For instance, this compound-based electrodes for nicotine were used for monitoring the titration of nicotine with sodium tetraphenylborate. nih.gov Similarly, procaine this compound-based electrodes were applied in potentiometric titrations. unf.edu

Beyond titrations, this compound's interaction with proteins has been studied, showing a time-dependent binding mode with bovine trypsin in acidic media. semanticscholar.orgscielo.br This interaction, leading to selective coprecipitation of dye-protein complexes, suggests potential sensing applications based on turbidity or other optical changes, although the search results focus on the binding kinetics rather than a developed sensing system. semanticscholar.orgscielo.br

In essence, the formation of ion pairs between this compound and various analytes is a key principle enabling its use in both potentiometric titrations and as the active component in ion-selective electrodes for sensing applications.

Advanced Research Areas and Future Directions in Flavianate Chemistry

Flavianate in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems held together by non-covalent forces, such as hydrogen bonding, pi-pi stacking, electrostatic interactions, and metal-ligand coordination. thno.org These interactions are fundamental to the creation of complex molecular architectures and play a vital role in biological processes. thno.orgwikipedia.org this compound's diverse functional groups and electronic structure make it a compelling building block or guest in such non-covalent assemblies.

Host-Guest Chemistry with this compound as a Building Block or Guest

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the specific recognition and binding of a "guest" molecule within the cavity or binding site of a "host" molecule or structure. wikipedia.org This interaction is governed by the shape, size, and chemical complementarity between the host and guest. wikipedia.org

This compound has primarily featured in host-guest systems as a charged counterion, facilitating the formation of ion-association complexes. These complexes are integral to the development of ion-selective electrodes (ISEs) for the detection of various cationic species. For example, this compound has been successfully employed as an anionic partner to form ion pairs with the cinnarizinium cation and memantine (B1676192) hydrochloride. researchgate.netresearchgate.net These ion-association complexes are then embedded within a polymer matrix, commonly plasticized poly(vinyl chloride) (PVC), to create the active membrane of potentiometric sensors designed for the selective determination of these drug molecules. researchgate.netresearchgate.net The selectivity of these sensors is directly related to the favorable interaction and recognition between the target cation and the this compound anion within the membrane phase. researchgate.net

While less explored as a guest encapsulated within a host cavity, this compound's aromatic system and charged sulfonate group suggest potential for inclusion in hosts designed to accommodate anionic or aromatic guests. Studies investigating the interaction of this compound with proteins, such as trypsin, have revealed complex, time-dependent binding phenomena. scielo.br This interaction, which can lead to coprecipitation, involves specific recognition events that could be considered analogous to host-guest interactions in biological or bio-inspired contexts. scielo.br

Self-Assembly Processes Involving this compound

Self-assembly is a spontaneous process where individual components organize into ordered structures through local interactions. rsc.org The non-covalent forces inherent to molecules like this compound can direct their assembly into larger, organized architectures. rsc.org

This compound's participation in self-assembly is evident in the formation of ion-association complexes with cationic species, a process driven by strong electrostatic attraction. researchgate.netresearchgate.net This can be viewed as a fundamental self-assembly event leading to the formation of defined ion pairs. Furthermore, the interaction of this compound with proteins, which can result in the formation of aggregated structures mediated by interactions involving the naphthalene (B1677914) ring, demonstrates its ability to influence the self-organization of biomacromolecules. scielo.br

The incorporation of this compound into more complex self-assembling systems is a promising avenue. Its anionic charge and rigid aromatic core could contribute to the formation of supramolecular polymers, gels, or other ordered assemblies when combined with complementary building blocks. The dynamic and reversible nature of the non-covalent interactions involving this compound could be exploited to create responsive supramolecular nanostructures. thno.orgresearchgate.net

Design of this compound-Based Receptors for Molecular Recognition

The rational design of synthetic receptors capable of selectively recognizing and binding specific molecules is a crucial area with applications in chemical sensing, separation science, and targeted delivery. researchgate.net Effective receptors possess a pre-organized structure with interaction sites complementary to the target molecule.

This compound, as a well-defined anion, inherently functions as a recognition element for cations, as demonstrated by its application in potentiometric sensors for various protonated amines and related compounds. researchgate.netresearchgate.net The selectivity observed in these sensors arises from the specific affinity of the this compound anion for the target analyte compared to other ions present. researchgate.net

Beyond its direct use as a counterion in ion-pair based sensors, the this compound scaffold offers potential for integration into more elaborate receptor designs. Chemical modifications of the this compound structure or its incorporation into larger molecular frameworks could lead to the creation of novel receptors with enhanced or altered recognition properties. The sulfonate group provides a convenient handle for covalent attachment to scaffolds, while the nitro and hydroxyl functionalities can participate in hydrogen bonding and other non-covalent interactions, allowing for the design of receptors with tailored selectivity for a range of guests. Research in this area would involve understanding and exploiting the interplay of these different interaction types to achieve highly specific molecular recognition. researchgate.netrsc.org

This compound in Inorganic and Hybrid Material Synthesis

This compound's chemical properties, including its anionic charge and ability to coordinate with metal ions, make it relevant in the synthesis of inorganic and hybrid materials, particularly those with porous structures or nanoscale dimensions.

Precursors for Metal-Organic Frameworks or Other Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. wikipedia.org These materials are of significant interest for applications such as gas storage and separation, catalysis, and sensing due to their high surface areas and tunable pore structures. wikipedia.orgrsc.orgnih.gov

Organic ligands with multiple coordination sites are commonly used as linkers in MOF synthesis. While carboxylates are prevalent, sulfonate-containing ligands can also serve as linkers, contributing to the framework's structure and properties. Flavianic acid, with its sulfonate and hydroxyl groups, along with its aromatic system, presents an interesting potential linker for the construction of novel MOFs or related coordination polymers.